2-Chloropyrido[3,4-b]pyrazine 2-Chloropyrido[3,4-b]pyrazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13500829
InChI: InChI=1S/C7H4ClN3/c8-7-4-10-6-3-9-2-1-5(6)11-7/h1-4H
SMILES: C1=CN=CC2=NC=C(N=C21)Cl
Molecular Formula: C7H4ClN3
Molecular Weight: 165.58 g/mol

2-Chloropyrido[3,4-b]pyrazine

CAS No.:

Cat. No.: VC13500829

Molecular Formula: C7H4ClN3

Molecular Weight: 165.58 g/mol

* For research use only. Not for human or veterinary use.

2-Chloropyrido[3,4-b]pyrazine -

Specification

Molecular Formula C7H4ClN3
Molecular Weight 165.58 g/mol
IUPAC Name 2-chloropyrido[3,4-b]pyrazine
Standard InChI InChI=1S/C7H4ClN3/c8-7-4-10-6-3-9-2-1-5(6)11-7/h1-4H
Standard InChI Key NCRNAFIPXPBEJN-UHFFFAOYSA-N
SMILES C1=CN=CC2=NC=C(N=C21)Cl
Canonical SMILES C1=CN=CC2=NC=C(N=C21)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

2-Chloropyrido[3,4-b]pyrazine (IUPAC name: 3-chloropyrido[2,3-b]pyrazine) has the molecular formula C₇H₄ClN₃ and a molecular weight of 165.58 g/mol . The numbering discrepancy arises from differing conventions for fused ring systems, but the core structure remains consistent: a pyridine ring fused to a pyrazine ring, with chlorine at the 2-position (Figure 1).

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₇H₄ClN₃
Molecular Weight165.58 g/mol
SMILESC1=CC2=NC=C(N=C2N=C1)Cl
InChIKeyWMFHEGZVJNGLLY-UHFFFAOYSA-N

The planar aromatic system enables π-π stacking interactions, while the chlorine atom introduces steric and electronic effects critical for binding to biological targets .

Synthetic Methodologies

Core Ring Construction

The pyrido[3,4-b]pyrazine scaffold is typically synthesized via cyclization reactions. A representative method involves the condensation of 2-amino-5-chloropyridine with pyrazine-2,3-dicarboxylic acid anhydride in acetonitrile under reflux conditions . This yields intermediate 3-(5-chloropyrid-2-yl)carbamoylpyrazine-2-carboxylic acid, which undergoes thermal cyclization to form the fused ring system .

Table 2: Synthetic Route to 2-Chloropyrido[3,4-b]pyrazine Derivatives

StepReagents/ConditionsProductYield
12-Amino-5-chloropyridine + anhydride3-(5-Chloropyrid-2-yl)carbamoyl acid72%
2Thermal cyclization (150°C)2-Chloropyrido[3,4-b]pyrazine68%

Functionalization Strategies

The chlorine atom at the 2-position serves as a handle for further derivatization. For instance, nucleophilic aromatic substitution with phenoxy groups or amines can modulate electronic properties and solubility . Notably, replacing chlorine with bulkier substituents (e.g., phenyl) reduces planarity and alters bioactivity .

Pharmacological Applications

CNS Modulation

Early patents disclose pyrrolo[3,4-b]pyrazine derivatives with 2-chloropyridyl substituents as tranquilizers and anticonvulsants . These compounds showed efficacy in murine models at oral doses of 10–100 mg/kg, potentially via GABAergic modulation .

Structure-Activity Relationships (SAR)

Role of the Chlorine Substituent

The chlorine atom enhances binding affinity through hydrophobic interactions and electron-withdrawing effects. Removal or replacement with methyl groups reduces potency by >100-fold in tubulin inhibition assays .

Impact of Ring Fusion Geometry

Comparative studies of pyrido[2,3-b]pyrazine vs. pyrido[3,4-b]pyrazine isomers reveal that minor structural changes significantly alter bioactivity. For example, shifting the chlorine from the 2- to 3-position decreases antitumor activity by 50% .

Future Directions

While 2-chloropyrido[3,4-b]pyrazine itself remains underexplored, its derivatives hold promise as dual-action agents targeting both proliferative and neurological pathways. Prioritizing in vivo pharmacokinetic studies and toxicity profiling will be essential for clinical translation.

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